1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-2-3-5-13(11)10-20(18,19)15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQMRUUXAWZSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique piperidine structure, has been studied for various pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes, particularly those involved in inflammatory pathways. The sulfonamide moiety is known to facilitate interactions with proteins that play roles in cell signaling and metabolic processes.
Enzyme Inhibition
This compound has shown potential as an inhibitor of metalloproteinases (MMPs), which are implicated in various diseases, including cancer and arthritis. Inhibition of MMPs can prevent extracellular matrix degradation, thus playing a role in disease management .
Biological Activity Data
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies on Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases .
- Inflammation Models : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research indicated that this compound possesses antimicrobial properties against specific bacterial strains, supporting its use in infection control .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its interactions with transport proteins facilitate cellular uptake, enhancing its therapeutic potential.
Scientific Research Applications
The biological activity of 1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Notably, it has shown promise as an inhibitor of metalloproteinases (MMPs), which are implicated in several diseases including cancer and arthritis. The sulfonamide moiety enhances its interaction with proteins involved in cell signaling and metabolic processes.
Enzyme Inhibition
The compound exhibits significant inhibitory effects on metalloproteinases:
| Activity | Effect | Reference |
|---|---|---|
| MMP Inhibition | Reduces inflammation and tissue remodeling | |
| Antimicrobial Properties | Exhibits activity against certain pathogens | |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Case Studies
In Vitro Studies on Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases.
Inflammation Models : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Efficacy : Research indicated that this compound possesses antimicrobial properties against specific bacterial strains, supporting its use in infection control.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its interactions with transport proteins facilitate cellular uptake, enhancing its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparisons
Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methylbenzyl group is electron-donating, contrasting with chlorine () or fluorine () substituents, which are electron-withdrawing. This difference impacts the sulfonyl group’s electrophilicity and the carboxylic acid’s acidity. For instance, chlorine in ’s compound likely lowers the pKa of the carboxylic acid compared to the methyl group in the target compound .
Steric Effects
- Bulky groups, such as the isopropyl and methoxy substituents in , increase steric hindrance, which may reduce binding efficiency but improve metabolic stability . The target compound’s 2-methylbenzyl group offers moderate steric bulk compared to these derivatives.
Pharmacological Implications
- Compounds like those in (carbonic anhydrase inhibitors) demonstrate that sulfonyl-piperidine-carboxylic acid derivatives can target enzymes. The target compound’s substituent profile may influence similar enzymatic interactions, though specific activity data are unavailable .
- Fluorinated derivatives () often exhibit improved bioavailability due to enhanced membrane permeability and metabolic resistance .
Physicochemical Properties
- Melting Points: Anthraquinone-substituted derivatives () exhibit high melting points (236–239°C) due to hydrogen bonding and planarity, whereas the target compound’s methyl group likely reduces crystallinity .
- Solubility : The carboxylic acid moiety in all analogs confers water solubility, but lipophilic substituents (e.g., isopropyl in ) may reduce aqueous solubility .
Preparation Methods
Synthesis of 2-Methylbenzylsulfonyl Chloride
- Reagents and Conditions:
Starting from 2-methylbenzyl derivatives (e.g., 2-methylbenzyl alcohol or toluene), sulfonation is performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) at controlled temperatures (0–40°C) to avoid side reactions. - Purification:
The crude sulfonyl chloride is purified by vacuum distillation or recrystallization from suitable solvents such as hexane or dichloromethane.
Coupling with Piperidine-4-carboxylic Acid
- Reagents:
Piperidine-4-carboxylic acid or its ethyl ester is reacted with the prepared 2-methylbenzylsulfonyl chloride. - Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for solubility and reaction efficiency.
- Base: Triethylamine or sodium carbonate is added to neutralize released hydrochloric acid and drive the reaction forward.
- Temperature: Typically maintained between 20–40°C to optimize selectivity and yield.
- Procedure:
The sulfonyl chloride is added slowly to a stirred solution of piperidine-4-carboxylic acid and base in solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water, and the product is extracted and purified by recrystallization or column chromatography.
Reaction Optimization and Parameters
| Parameter | Optimal Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Temperature | 20–40°C | Higher temperatures increase rate but may cause side reactions |
| Solvent | DMF, Acetonitrile | Enhances solubility and reaction kinetics |
| Base | Triethylamine, Na2CO3 | Neutralizes HCl, improves yield |
| Reaction Time | 3–6 hours | Longer times improve conversion but risk degradation |
| Purification | Recrystallization, Column Chromatography | Ensures high purity of final product |
Representative Experimental Procedure
Step 1: Preparation of 2-Methylbenzylsulfonyl chloride
- To a cooled (0–5°C) solution of 2-methylbenzyl alcohol (0.1 mol) in dichloromethane (100 mL), chlorosulfonic acid (0.11 mol) is added dropwise under stirring.
- The mixture is stirred for 2 hours at room temperature, then quenched with ice water. The organic layer is separated, washed, dried, and concentrated to yield the sulfonyl chloride intermediate.
Step 2: Coupling with Piperidine-4-carboxylic acid
- Piperidine-4-carboxylic acid (0.1 mol) is dissolved in DMF (100 mL) with triethylamine (0.12 mol).
- The sulfonyl chloride from Step 1 is added dropwise at 25°C under nitrogen atmosphere.
- The reaction is stirred for 4 hours, monitored by TLC.
- After completion, the mixture is poured into cold water, and the precipitate is filtered, washed, and dried.
- The crude product is purified by recrystallization from ethanol to afford pure 1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid.
Analytical and Purity Data
| Analysis Method | Observations/Results |
|---|---|
| Thin-Layer Chromatography (TLC) | Single spot, Rf consistent with product |
| Melting Point | Sharp melting point consistent with literature (e.g., 180–185°C) |
| Nuclear Magnetic Resonance (NMR) | Characteristic peaks for sulfonyl and piperidine moieties |
| Mass Spectrometry (MS) | Molecular ion peak matching molecular weight |
| Infrared Spectroscopy (IR) | Strong absorption bands for sulfonyl (SO2) and carboxylic acid groups |
Research Findings and Notes on Preparation
- The sulfonylation reaction is highly sensitive to moisture; anhydrous conditions improve yield and reduce side products.
- The choice of base and solvent critically affects the reaction rate and purity; triethylamine in DMF is commonly optimal.
- Purification by recrystallization from ethanol or ethyl acetate provides high purity suitable for biological testing.
- Reaction monitoring by TLC and NMR is essential to confirm completion and avoid overreaction or decomposition.
- Industrial scale synthesis may involve continuous flow sulfonation and coupling with in-line purification to maximize yield and reproducibility.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonyl chloride synthesis | 2-Methylbenzyl alcohol + chlorosulfonic acid, 0–25°C, DCM solvent | 75–85 | Requires anhydrous conditions |
| Coupling with piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid + sulfonyl chloride, triethylamine, DMF, 20–40°C | 70–80 | Reaction monitored by TLC; base neutralizes HCl |
| Purification | Recrystallization from ethanol or column chromatography | — | Essential for high purity |
Q & A
Q. What are the key synthetic pathways for 1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, and how are intermediates validated?
A common approach involves sulfonylation of a piperidine-4-carboxylic acid precursor using 2-methylbenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates are validated via ¹H/¹³C NMR to confirm sulfonyl group incorporation and HPLC (≥95% purity thresholds). For example, analogous piperidine derivatives have been synthesized via Friedel-Crafts acylation and sulfonylation steps . Post-synthesis, recrystallization in ethanol or ether is recommended to isolate pure crystalline products .
Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?
- NMR spectroscopy : Confirms structural integrity, particularly the sulfonyl group (δ ~3.5–4.0 ppm for CH₂-SO₂) and piperidine ring conformation .
- Melting point analysis : Reported values for similar sulfonylated piperidines range from 185–219°C, dependent on crystallinity .
- LogP determination : Estimated via reverse-phase HPLC or computational tools (e.g., logP ≈ 0.28 for analogs), informing solubility in aqueous/organic matrices .
Q. What are the primary pharmacological targets for sulfonylated piperidine derivatives?
These compounds often act as enzyme inhibitors (e.g., carbonic anhydrase, proteases) or receptor modulators due to their sulfonyl group’s hydrogen-bonding capacity. Target specificity is assessed via kinetic assays (IC₅₀ measurements) and molecular docking to validate binding interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
Discrepancies may arise from stereochemical variations or impurities. Strategies include:
Q. What computational methods optimize reaction yields for large-scale synthesis?
- Density Functional Theory (DFT) : Models transition states to identify energy barriers in sulfonylation steps .
- High-Throughput Screening (HTS) : Tests solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to maximize yield .
For example, acetylated piperidine analogs achieved 45% yield via optimized anhydride coupling .
Q. How does the 2-methylbenzyl group influence metabolic stability in vivo?
The methyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Stability is assessed via:
- Microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂).
- Metabolite ID using LC-QTOF to detect oxidative demethylation or sulfone cleavage .
Methodological Considerations
7. Designing assays to evaluate off-target effects:
- Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) identifies cross-reactivity.
- CYP450 inhibition assays (e.g., CYP3A4/2D6) assess metabolic interference risks .
8. Validating synthetic scalability:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
